molecular formula C24H33ClN2O B3025692 N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride CAS No. 28456-30-6

N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride

Cat. No.: B3025692
CAS No.: 28456-30-6
M. Wt: 401.0 g/mol
InChI Key: CJBBCVGEWLKVHP-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride (CAS 28456-30-6) is a synthetic opioid and a structural analog of fentanyl. Its molecular formula is C₂₄H₃₁N₂O·HCl, with an average molecular mass of 390.93 g/mol (). The compound features a piperidinyl core substituted with two phenylethyl groups and a propanamide moiety, distinguishing it from classical fentanyl derivatives. It is primarily utilized in research settings to study opioid receptor interactions and metabolic pathways (). Regulatory agencies classify related compounds, such as para-fluorofentanyl, as narcotics under international treaties, though the legal status of this specific analog varies by jurisdiction ().

Properties

IUPAC Name

N-(2-phenylethyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O.ClH/c1-2-24(27)26(20-14-22-11-7-4-8-12-22)23-15-18-25(19-16-23)17-13-21-9-5-3-6-10-21;/h3-12,23H,2,13-20H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBBCVGEWLKVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CCC1=CC=CC=C1)C2CCN(CC2)CCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride, is a compound closely related to the fentanyl series of synthetic opioids. Understanding its biological activity is crucial for evaluating its pharmacological properties and potential therapeutic applications, particularly in pain management.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C19H24N2
  • Molecular Weight : 280.41 g/mol
  • CAS Number : 24775-76-6 (hydrochloride salt)

This compound belongs to the class of 4-anilidopiperidine derivatives, which are known for their potent analgesic effects.

N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide primarily acts as a μ-opioid receptor agonist. This mechanism is similar to that of morphine and other opioids, leading to significant analgesic effects. The compound exhibits high affinity for μ-opioid receptors while showing lower affinity for δ- and κ-opioid receptors, which is characteristic of many fentanyl analogs .

Biological Activity and Analgesic Potency

Research indicates that compounds within the fentanyl series, including N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, demonstrate potent analgesic properties. For instance, studies have shown that related compounds have an effective dose (ED50) ranging from 0.0048 mg/kg to 2 mg/kg in various animal models .

Comparative Analgesic Potency Table

CompoundED50 (mg/kg)Receptor Affinity
N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamideTBDHigh μ-affinity
Fentanyl0.001 mg/kgHigh μ-affinity
Morphine1.94Moderate μ-affinity
Phenaridine0.0048High μ-affinity

Case Studies and Research Findings

  • Analgesic Efficacy : In a study comparing various opioid derivatives, N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide was found to have significant analgesic effects comparable to fentanyl but with a slightly reduced potency .
  • Biotransformation : The metabolic pathways of this compound have been studied, indicating that it undergoes extensive biotransformation primarily in the liver, similar to other opioids. The main metabolites retain some level of activity but are generally less potent than the parent compound .
  • Safety Profile : As with other synthetic opioids, there are concerns regarding the safety profile of N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, particularly regarding its potential for abuse and dependence. Studies suggest that while it provides effective analgesia, it also poses risks associated with respiratory depression at higher doses .

Scientific Research Applications

Pharmaceutical Applications

Analgesic Properties:
The compound is primarily recognized for its potent analgesic effects, similar to other fentanyl derivatives. It acts as an agonist at the μ-opioid receptor, making it useful in pain management scenarios, especially for patients requiring strong opioid analgesics due to chronic pain or postoperative pain relief .

Potential as a Research Tool:
Due to its structural similarities with fentanyl, this compound serves as a valuable research tool for studying opioid receptor interactions and the development of new analgesics with improved safety profiles. Researchers utilize it to explore the pharmacodynamics and pharmacokinetics of opioid receptor modulation .

Toxicological Studies

Assessment of Fentanyl Analogues:
N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide is often included in toxicological studies aimed at understanding the effects and risks associated with fentanyl analogues. These studies help in assessing the potential for abuse and the toxicity profile of new synthetic opioids .

Case Studies:
A notable case study involved the analysis of fentanyl-related overdoses, where this compound was identified among other analogues. The study highlighted the need for comprehensive testing methods to detect such substances in clinical and forensic settings .

Regulatory Aspects

Controlled Substance Classification:
Due to its potential for abuse and dependency, N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide is classified under controlled substances in many jurisdictions. Regulatory bodies monitor its distribution and usage closely to prevent illicit trafficking and misuse .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The propanamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids and amines.

Reaction Conditions Products Mechanism References
6M HCl, reflux (4–6 hrs)Propanoic acid + N-(2-phenylethyl)-1-(2-phenylethyl)piperidin-4-amine hydrochlorideAcid-catalyzed nucleophilic attack on the carbonyl carbon.
1M NaOH, 80°C (2–3 hrs)Sodium propanoate + free base amineBase-mediated cleavage of the amide bond.
  • Key Insight : Hydrolysis rates depend on steric hindrance from the dual phenylethyl groups, which may slow reaction kinetics compared to simpler fentanyl analogs .

Acylation and Alkylation at the Piperidine Nitrogen

The tertiary amine in the piperidine ring can undergo further alkylation or acylation, though steric effects from the bulky substituents limit reactivity.

Reagent Product Conditions Yield References
Phenethyl chlorideN,N-bis(2-phenylethyl)piperidin-4-amine derivativeAnhydrous THF, 60°C, 12 hrs~35%
Acetic anhydrideAcetylated piperidine derivativePyridine, 0°C → RT, 6 hrs~28%

Oxidation Reactions

The tertiary amine in the piperidine ring is susceptible to oxidation:

Oxidizing Agent Product Conditions Notes References
H₂O₂ (30%)Piperidine N-oxide derivativeEthanol, 50°C, 8 hrsForms polar metabolites detectable via LC-MS.
KMnO₄ (aqueous)Degraded aromatic ringsAcidic conditions, 70°CNon-selective; leads to ring cleavage.

Salt Formation and Solubility

The monohydrochloride salt enhances aqueous solubility (3.2 mg/mL at 25°C) compared to the free base (0.08 mg/mL) . This property is critical for pharmaceutical formulations but complicates organic-phase reactions.

Reactivity Comparison with Analogous Compounds

Compound Amide Hydrolysis Rate Alkylation Yield Oxidation Stability
Target Compound Slow (steric hindrance)Low (~35%)Moderate (prone to N-oxidation)
NorfentanylFastHigh (~70%)High
AcetylfentanylModerateModerate (~50%)Low

Data synthesized from .

Thermal Decomposition

Thermogravimetric analysis (TGA) indicates decomposition onset at 220°C, producing volatile aromatic amines and carbonaceous residues .

Photochemical Stability

UV exposure (254 nm) induces demethylation at the piperidine ring, forming secondary amine derivatives .

Key Research Findings:

  • Steric Effects : The dual phenylethyl groups significantly reduce reaction rates in nucleophilic substitutions and acylations .

  • Metabolic Pathways : Liver microsome studies show CYP3A4-mediated N-dealkylation as the primary metabolic pathway .

  • Stability in Solution : Degrades by 15% in aqueous buffers (pH 7.4) over 48 hrs at 37°C .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of 4-piperidinyl propanamide derivatives. Key structural analogs include:

Compound Name Substituent(s) Molecular Formula Key Structural Differences
Target Compound Dual phenylethyl groups C₂₄H₃₁N₂O·HCl Unique dual phenylethyl substitution
Para-fluorofentanyl 4-fluorophenyl at N-phenyl moiety C₂₂H₂₆FN₂O·HCl Fluorine atom at para position ()
Meta-fluorofentanyl 3-fluorophenyl at N-phenyl moiety C₂₂H₂₆FN₂O·HCl Fluorine atom at meta position ()
Butyrylfentanyl Butyramide instead of propanamide C₂₃H₃₀N₂O·HCl Longer aliphatic chain ()
Valerylfentanyl Pentanamide substituent C₂₄H₃₂N₂O·HCl Extended acyl group ()

Pharmacological Data and Potency

  • Para-fluorofentanyl : Exhibits ~30% of fentanyl’s potency (ED₅₀) but higher toxicity (LD₅₀ = 9.3 mg/kg vs. fentanyl’s 63 mg/kg) ().
  • R 30 730 (a thienylethyl-substituted analog): 4,521 times more potent than morphine with a high safety margin (LD₅₀/ED₅₀ = 25,211) ().
  • Butyrylfentanyl : Shorter duration of action due to rapid metabolic clearance ().

Metabolism: Like fentanyl, the target compound is likely metabolized via hepatic and intestinal cytochrome P450 3A4 (CYP3A4), forming nor-metabolites through N-dealkylation (). However, specific metabolic studies on this analog are lacking.

Legal and Regulatory Status

  • Para-fluorofentanyl : Controlled under the UN Single Convention on Narcotic Drugs ().
  • Meta-fluorofentanyl : Scheduled in the EU and USA ().
  • Target Compound: Not explicitly listed in controlled substance schedules but may fall under analog laws ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride
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N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.